molecular formula C9H20N2 B8661357 (3R,5S)-3,5-Dimethyl-1-propylpiperazine CAS No. 69837-33-8

(3R,5S)-3,5-Dimethyl-1-propylpiperazine

Cat. No.: B8661357
CAS No.: 69837-33-8
M. Wt: 156.27 g/mol
InChI Key: DRUWYDLLIVNUSA-DTORHVGOSA-N
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Description

(3R,5S)-3,5-Dimethyl-1-propylpiperazine (CAS 26864-93-7) is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms. The stereochemistry at positions 3 (R-configuration) and 5 (S-configuration) distinguishes it from other diastereomers.

Properties

CAS No.

69837-33-8

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(3R,5S)-3,5-dimethyl-1-propylpiperazine

InChI

InChI=1S/C9H20N2/c1-4-5-11-6-8(2)10-9(3)7-11/h8-10H,4-7H2,1-3H3/t8-,9+

InChI Key

DRUWYDLLIVNUSA-DTORHVGOSA-N

Isomeric SMILES

CCCN1C[C@H](N[C@H](C1)C)C

Canonical SMILES

CCCN1CC(NC(C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Stereochemical Variations: (3S,5R)-1-Benzyl-3,5-dimethylpiperazine

Key Differences :

  • Substituents : The benzyl group at N1 increases aromatic interactions, while the propyl group in the target compound prioritizes hydrophobic interactions.
  • Applications : The benzyl derivative shows promise in neurotransmitter receptor modulation, whereas the propyl variant’s applications remain exploratory .

Table 1: Stereochemical and Functional Group Comparisons

Compound CAS Number N1 Substituent C3/C5 Groups Stereochemistry Key Applications
(3R,5S)-3,5-Dimethyl-1-propylpiperazine 26864-93-7 Propyl 3R-Me, 5S-Me (3R,5S) Industrial research
(3S,5R)-1-Benzyl-3,5-dimethylpiperazine 55115-99-6 Benzyl 3S-Me, 5R-Me (3S,5R) CNS drug development

Pharmacologically Active Analogs: Acetildenafil Derivatives

A structurally related acetildenafil analog replaces N-ethylpiperazine with 3,5-dimethylpiperazine, enhancing steric bulk and altering receptor affinity. However, the safety profile remains unverified, necessitating further toxicological studies .

Piperazine-Based Receptor Ligands

Arylpiperazine derivatives, such as those targeting 5-HT1A receptors (e.g., compounds 7 and 9 in ), share a propyl linker but incorporate methoxyphenyl groups. These structural features enhance serotonin receptor binding, whereas the target compound’s methyl and propyl groups may prioritize interactions with dopaminergic or adrenergic receptors .

Table 2: Binding Affinity and Receptor Targets

Compound Key Substituents Receptor Target Binding Affinity (Ki) Reference
(3R,5S)-3,5-Dimethyl-1-propylpiperazine Propyl, 3R/5S-Me Undetermined Not reported
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamatane Methoxyphenyl, propyl 5-HT1A 12 nM

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